molecular formula C10H9BrFNO B2944704 1-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one CAS No. 625446-50-6

1-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one

Cat. No. B2944704
CAS RN: 625446-50-6
M. Wt: 258.09
InChI Key: CKTMNWZSXNKEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one is a chemical compound with the CAS Number: 625446-50-6 . It has a molecular weight of 258.09 . The IUPAC name for this compound is 1-(4-bromo-2-fluorophenyl)-2-pyrrolidinone .


Molecular Structure Analysis

The InChI code for 1-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one is 1S/C10H9BrFNO/c11-7-3-4-9(8(12)6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 .


Physical And Chemical Properties Analysis

1-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one is a powder that is stored at room temperature .

Scientific Research Applications

Intermediate in Drug Synthesis

“1-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one” is an important intermediate for the synthesis of many biologically active compounds . It can be synthesized from pyridin-4-ol and 4-bromo-2-fluoroaniline through several steps including nitration, chlorination, N-alkylation, reduction, and condensation .

Scaffold in Drug Discovery

The pyrrolidine ring, which is a part of the “1-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Influence on Biological Activity

The pyrrolidine ring’s steric factors can influence biological activity. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Role in Antibacterial Activity

In some cases, the N’-substituents of the pyrrolidine ring can influence antibacterial activity . For example, antibacterial activity increased in the order: N’-Et < N’-H < N’-Pr < N’-Ph, with the 4’-phenyl substituents .

Role in Detoxification and Clearance of Foreign Toxic Substances

Some compounds containing the pyrrolidine ring have shown undesirable activity against the pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-7-3-4-9(8(12)6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTMNWZSXNKEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one

CAS RN

625446-50-6
Record name 1-(4-bromo-2-fluorophenyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.